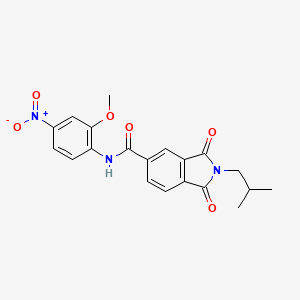
2-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.14812078 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, including compounds with structural similarities to "2-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide," have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. The inclusion of polar substituents, such as methoxy (–OMe) and nitro (–NO2) groups, enhances their adsorption and complex formation capabilities, thus providing a protective layer against corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical for maintaining the integrity and longevity of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Environmental and Pharmacological Implications
Quinoline derivatives also show promising environmental and pharmacological applications. These compounds are involved in the degradation processes of environmental pollutants and have been the subject of pharmacological studies exploring their potential as therapeutic agents. The research indicates that modifying the quinoline structure can yield compounds with a broad spectrum of activities, including antimicrobial and anticancer properties. This highlights the versatility of quinoline derivatives in contributing to environmental sustainability and offering potential pathways for the development of new drugs (Harrison et al., 2005).
Quinoline and Quinazoline Alkaloids in Drug Development
Quinoline and quinazoline alkaloids represent a significant area of study in medicinal chemistry due to their broad spectrum of biological activities. Compounds from these classes have been developed into drugs that address various health conditions, notably cancer and malaria. The success of quinine and camptothecin, both quinoline alkaloids, in antimalarial and anticancer therapies, respectively, underscores the potential of these compounds in drug development. This ongoing research aims to uncover new therapeutic agents within these classes, reflecting their importance in current medicinal chemistry (Shang et al., 2018).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-3-33-17-10-8-16(9-11-17)23-15-20(19-6-4-5-7-21(19)26-23)25(29)27-22-13-12-18(32-2)14-24(22)28(30)31/h4-15H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGCGYMLRYJLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-phenoxyacetamide](/img/structure/B4011948.png)

![(4-methoxy-1-naphthyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4011963.png)

![methyl 3-({[(1-adamantylmethyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4011980.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011985.png)
![4-bromo-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4011990.png)
![N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea](/img/structure/B4012003.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4012010.png)
![5-[2-(4-biphenylyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B4012016.png)
![5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012020.png)
![5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B4012024.png)
